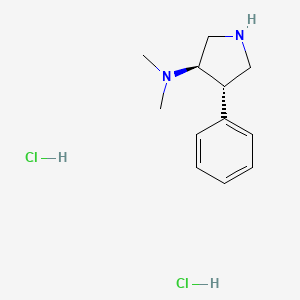

trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl

Description

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

(3R,4S)-N,N-dimethyl-4-phenylpyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-14(2)12-9-13-8-11(12)10-6-4-3-5-7-10;;/h3-7,11-13H,8-9H2,1-2H3;2*1H/t11-,12+;;/m1../s1 |

InChI Key |

OWUTZBKFLOZKRU-QBKBNCOFSA-N |

Isomeric SMILES |

CN(C)[C@H]1CNC[C@@H]1C2=CC=CC=C2.Cl.Cl |

Canonical SMILES |

CN(C)C1CNCC1C2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of N,N-dimethylamine with a suitable precursor, such as a phenyl-substituted ketone, under acidic conditions to form the desired pyrrolidine derivative . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Neurological Applications

Cognitive Enhancement : Research indicates that derivatives of this compound may exhibit cognitive-enhancing properties. Studies have suggested that similar compounds can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for memory and learning processes. For example, compounds with similar structures have shown promise in enhancing memory performance in animal models of Alzheimer's disease by reducing amyloid pathology and oxidative stress .

Antidepressant Activity : There is emerging evidence that trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine dihydrochloride may possess antidepressant-like effects. In preclinical studies, compounds with structural similarities have been shown to influence serotonin and norepinephrine pathways, which are pivotal in mood regulation . This positions the compound as a candidate for further exploration in treating depression and anxiety disorders.

Pharmaceutical Development

Drug Formulation : The compound's solubility and stability make it a suitable candidate for formulation into various pharmaceutical products. Its ability to cross the blood-brain barrier enhances its viability as a central nervous system-active agent. Research into its formulation has included studies on optimizing delivery methods to improve bioavailability and therapeutic efficacy .

Combination Therapies : There is potential for trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine dihydrochloride to be utilized in combination therapies. Its pharmacological profile suggests it could be effective when used alongside other agents targeting different pathways involved in neurodegenerative diseases or psychiatric conditions. This strategy may enhance overall treatment outcomes by addressing multiple aspects of complex disorders .

Toxicological Studies

Safety Profile Assessment : Understanding the safety profile of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine dihydrochloride is critical for its application in human therapies. Toxicological studies have indicated that while the compound shows promise, comprehensive evaluations regarding acute and chronic toxicity are necessary before clinical application .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

F8·2HCl (Antitumor Agent)

F8·2HCl, a hydrochloride salt of a synthetic small molecule, demonstrates the critical role of salt formation in drug development. Key comparisons include:

- Solubility : F8·2HCl exhibits >50-fold higher water solubility than its free base (F8), enabling better absorption and bioavailability .

- Pharmacokinetics : The salt form increases Tmax, half-life, and exposure levels, leading to a 60.6% tumor growth inhibition (TGI) in vivo, outperforming apatinib (50.0% TGI) at equivalent doses .

3-Chloro-N-phenyl-phthalimide (Polymer Chemistry)

This compound, while structurally distinct, highlights diversity in amine applications:

- Function: Serves as a monomer for polyimide synthesis, requiring high purity for polymer backbone formation .

- Molecular Weight : 269.7 g/mol, significantly lower than the target compound .

- Utility : Contrasts with the pharmacological focus of trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl, emphasizing industrial over therapeutic applications .

Data Table: Comparative Analysis

*Inferred molecular weight based on structural analogs in .

Biological Activity

trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine dihydrochloride (also known as trans-DMPA) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its implications in treating neurodegenerative diseases. This article reviews the biological activity of trans-DMPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

trans-DMPA is characterized by its pyrrolidine structure with dimethyl and phenyl substitutions. The chemical formula is C12H18Cl2N2, and it has a molecular weight of 265.19 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially aiding in blood-brain barrier permeability.

The biological activity of trans-DMPA can be attributed to its interaction with various neurotransmitter systems:

- Dopamine Receptors : Trans-DMPA exhibits affinity for dopamine receptors, which may contribute to its effects on mood and cognition.

- Serotonin Receptors : It may also interact with serotonin receptors, influencing anxiety and depression-related behaviors.

- Cholinergic System : The compound has shown potential in modulating cholinergic activity, which is crucial in memory and learning processes.

Neuroprotective Effects

Research indicates that trans-DMPA may possess neuroprotective properties. In vitro studies have demonstrated that it can reduce oxidative stress in neuronal cells, potentially mitigating damage associated with neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) .

Cognitive Enhancement

In animal models, trans-DMPA has been associated with improved cognitive functions. For instance, studies involving APP/PS1 mice (a model for AD) showed enhanced memory performance after treatment with trans-DMPA, suggesting its potential as a cognitive enhancer .

In Vitro Studies

- Oxidative Stress Reduction : A study highlighted that trans-DMPA significantly decreased reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This effect was attributed to the compound's ability to upregulate antioxidant enzymes .

- Cholinesterase Inhibition : Trans-DMPA was evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to cognitive decline in AD. Results indicated that it effectively inhibited AChE activity, which could enhance cholinergic signaling .

In Vivo Studies

- Cognitive Performance in Mice : In behavioral tests, mice treated with trans-DMPA showed significant improvements in tasks assessing memory and learning compared to control groups. These findings support the hypothesis that trans-DMPA may enhance cognitive functions through its neuroprotective mechanisms .

- Neuroinflammation Reduction : Another study reported that trans-DMPA treatment led to reduced levels of pro-inflammatory cytokines in the brains of treated mice, suggesting an anti-inflammatory effect that could be beneficial in neurodegenerative diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.